4-Oxooctanoic acid

Vue d'ensemble

Description

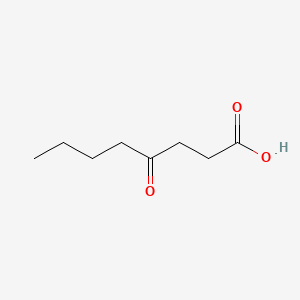

4-Oxooctanoic acid: . It is a derivative of octanoic acid, where a keto group is present at the fourth carbon position. This compound is also referred to as γ-oxocaprylic acid .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Oxidation of Octanoic Acid: One common method to synthesize 4-oxooctanoic acid is through the oxidation of octanoic acid.

Hydrolysis of γ-Octalactone: Another method involves the hydrolysis of γ-octalactone, a compound used in the perfume and flavoring industry.

Industrial Production Methods: Industrial production of this compound typically involves the oxidation of octanoic acid using robust and scalable chemical processes. The choice of oxidizing agent and reaction conditions are optimized to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: 4-oxooctanoic acid can undergo further oxidation to form dicarboxylic acids.

Reduction: It can be reduced to form 4-hydroxyoctanoic acid using reducing agents like sodium borohydride (NaBH4).

Substitution: The keto group at the fourth position can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4)

Substitution: Nucleophiles such as amines or alcohols

Major Products Formed:

Oxidation: Dicarboxylic acids

Reduction: 4-hydroxyoctanoic acid

Substitution: Various substituted derivatives depending on the nucleophile used

Applications De Recherche Scientifique

Organic Synthesis

4-Oxooctanoic acid is primarily utilized as an intermediate in the synthesis of complex organic molecules and pharmaceuticals. Its keto group allows for diverse chemical reactions, including oxidation and substitution, which are essential in creating various derivatives.

Biological Research

In biological contexts, this compound serves as a substrate for enzymatic reactions, aiding in the study of metabolic pathways. Its role in biochemical processes makes it valuable for understanding enzyme functions and metabolic regulation.

Medical Applications

Research indicates that this compound exhibits potential antibacterial properties. It has been studied for its efficacy against pathogens such as Staphylococcus aureus, showing promise in inhibiting biofilm formation and promoting clearance of antibiotic-tolerant cells . These characteristics suggest its potential use in treating infections, particularly in veterinary medicine for conditions like bovine mastitis.

Industrial Uses

In industry, this compound is employed in the production of specialty chemicals, flavors, and fragrances. Its unique properties allow it to serve as a building block for various chemical products.

Case Study 1: Antibacterial Activity

A study demonstrated that octanoic acid (closely related to this compound) possesses broad-spectrum microbicidal activity against major pathogens in milk, effectively inhibiting biofilm formation and eradicating antibiotic-tolerant cells . This research highlights the compound's potential application in food safety and veterinary medicine.

Case Study 2: Environmental Chemistry

Research has identified this compound among other mid-chain oxocarboxylic acids present in Antarctic aerosols, suggesting its role as a product of atmospheric oxidation processes . This finding contributes to understanding the environmental impact of such compounds and their formation mechanisms.

Mécanisme D'action

The mechanism of action of 4-oxooctanoic acid involves its interaction with specific molecular targets and pathways. As a carboxylic acid, it can donate protons (H+) and participate in acid-base reactions. The keto group at the fourth position can undergo nucleophilic addition reactions, making it a versatile intermediate in various chemical processes .

Comparaison Avec Des Composés Similaires

- Octanoic acid (Caprylic acid)

- 4-hydroxyoctanoic acid

- γ-Octalactone

Comparison:

- Octanoic acid: Lacks the keto group at the fourth position, making it less reactive in certain chemical reactions.

- 4-hydroxyoctanoic acid: Contains a hydroxyl group instead of a keto group, leading to different reactivity and applications.

- γ-Octalactone: A cyclic ester that can be hydrolyzed to form 4-oxooctanoic acid, used primarily in the flavor and fragrance industry .

This compound stands out due to its unique keto group at the fourth position, which imparts distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications .

Activité Biologique

4-Oxooctanoic acid, also known as 4-oxooctanoate, is a ketocarboxylic acid derived from octanoic acid through the oxidation of the fourth carbon. This compound has garnered attention for its potential biological activities and applications in various fields, including biochemistry and environmental science.

Chemical Structure and Properties

This compound is characterized by a keto group at the fourth carbon of the octanoic acid chain. Its chemical formula is , and it is classified as a medium-chain fatty acid. The presence of the keto group significantly alters its reactivity and biological interactions compared to its parent compound, octanoic acid.

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In a study examining various fatty acids, this compound demonstrated inhibition against several bacterial strains, suggesting its potential as a natural preservative or therapeutic agent in combating bacterial infections .

2. Effects on Lipid Metabolism

This compound has been implicated in lipid metabolism regulation. It may influence the synthesis and breakdown of lipids, potentially impacting energy metabolism in cells. Studies have shown that ketocarboxylic acids can modulate pathways involved in fatty acid oxidation and synthesis .

3. Role in Oxidative Stress

The compound has been studied for its role in oxidative stress responses. It can act as a substrate for oxidative reactions, leading to the production of reactive oxygen species (ROS). The generation of ROS is linked to cellular signaling pathways that can either promote cell survival or lead to apoptosis under stress conditions .

Acute Toxicity

Toxicological assessments indicate that this compound has low acute oral toxicity, with an LD50 greater than 2000 mg/kg in male rats, while female rats showed harmful effects at lower doses . This discrepancy highlights the importance of gender differences in toxicity assessments.

Repeated Dose Toxicity

In repeated dose studies, no significant adverse effects were observed at doses up to 1000 mg/kg/day over a 28-day period. However, some weight reductions were noted in organ weights due to body weight gain reductions in males, establishing a No Observed Adverse Effect Level (NOAEL) of 1000 mg/kg/day for systemic toxicity .

Developmental Toxicity

Developmental toxicity studies revealed maternal toxicity at high doses (400 mg/kg/day), but no significant fetal effects were noted at lower doses (25 and 200 mg/kg/day). These findings suggest that while this compound can affect maternal health at high concentrations, it may be safe for fetal development at lower exposure levels .

Environmental Presence

This compound has been detected in various environmental samples, including atmospheric aerosols. It is believed to be formed through the photochemical oxidation of unsaturated fatty acids in the atmosphere . This suggests that it may play a role in atmospheric chemistry and contribute to the formation of secondary organic aerosols.

Case Study: Antimicrobial Activity Assessment

In a controlled laboratory setting, researchers evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial counts when treated with varying concentrations of the compound, supporting its potential use in food preservation and medical applications .

Case Study: Oxidative Stress Induction

Another study investigated the impact of this compound on oxidative stress markers in cultured human cells. The treatment led to increased levels of lipid peroxidation products and changes in antioxidant enzyme activity, suggesting that this compound can induce oxidative stress under certain conditions .

Propriétés

IUPAC Name |

4-oxooctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-2-3-4-7(9)5-6-8(10)11/h2-6H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RITBMTJPNSJVHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00195748 | |

| Record name | Octanoic acid, 4-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00195748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4316-44-3 | |

| Record name | 4-Oxooctanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4316-44-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | gamma-Oxocaprylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004316443 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4316-44-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131618 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octanoic acid, 4-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00195748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .GAMMA.-OXOCAPRYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AYH7Z2RU9R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.